ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate
Description
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate (CAS: 313685-03-9) is a synthetic compound featuring a piperidine-4-carboxylate core modified with a prolyl group and a 4-chlorophenylsulfonyl substituent. Its molecular formula is C₁₄H₁₈ClNO₄S, with a molar mass of 331.82 g/mol and a predicted density of 1.322 g/cm³ . The highly electron-withdrawing sulfonyl group contributes to its acidic pKa (-6.06), influencing its reactivity and solubility. The compound’s synthesis typically involves sulfonylation reactions under controlled pH conditions, as seen in analogous piperidine derivatives .
Properties
IUPAC Name |
ethyl 1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O5S/c1-2-27-19(24)14-9-12-21(13-10-14)18(23)17-4-3-11-22(17)28(25,26)16-7-5-15(20)6-8-16/h5-8,14,17H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBTWXVUJGAJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Chlorophenyl Ring: The chlorophenyl ring can be attached through nucleophilic substitution reactions.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and acid catalysts.
Prolyl Group Addition: The prolyl group can be added through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring or the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted piperidine or chlorophenyl derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research indicates that this compound exhibits potential biological activities:
- Enzyme Inhibition: Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 12.8 |
| Compound B | 14.5 |
| Ethyl derivative | Not specified |
- Receptor Binding: The piperidine ring facilitates interactions with various receptors, potentially modulating their activity.
Medicine
This compound is under investigation for its therapeutic effects, including:
- Anti-inflammatory Properties: Its ability to interact with inflammatory pathways could lead to new treatments for chronic inflammatory diseases.
- Analgesic Effects: Potential use in pain management by modulating pain perception pathways.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized chemicals used in various manufacturing sectors.
Mechanism of Action
The mechanism of action of ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomer: Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidin-3-Carboxylate
Key differences include:
- Synthesis : Both compounds are synthesized via sulfonylation, but the 3-carboxylate derivative requires precise pH control (9–10) during reaction .
- Bioactivity: Positional isomerism can alter binding affinities in biological targets, as seen in quinolone antibiotics where substituent positioning affects antibacterial potency .
Substituent Variation: Ethyl 1-(4-Chlorobenzyl)-4-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinecarboxylate
This analog (CAS: 866135-91-3, C₂₂H₂₆ClNO₅S, molar mass: 451.96 g/mol) introduces a 4-chlorobenzyl group and a 4-methoxyphenylsulfonyl substituent :
- Steric and Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. This difference may enhance solubility in polar solvents.
- Physical Properties : Lower density (1.285 g/cm³ ) and higher predicted boiling point (580.5°C ) compared to the target compound (444.5°C ) reflect molecular weight and substituent influences .
Benzyl-Substituted Piperidine Derivatives
Compounds such as ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) and ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e) highlight substituent effects :
- Synthesis Yields : 3d (60.6% yield) vs. 3e (76.6%) suggests electron-donating methyl groups improve reaction efficiency compared to electron-withdrawing chloro substituents.
- Spectroscopic Data : IR carbonyl stretches (1738 cm⁻¹ for 3d vs. 1733 cm⁻¹ for 3e) indicate subtle electronic differences due to substituents.
Functional Group Comparison: Ethyl 1-(4-Formylphenyl)Piperidine-4-Carboxylate
This derivative (CAS: 85345-11-5, C₁₅H₁₉NO₃) replaces the sulfonyl group with a formyl moiety :
- Reactivity : The aldehyde group introduces nucleophilic reactivity, unlike the sulfonyl group’s electrophilic nature.
- Applications : Formyl groups are often used in conjugation reactions, whereas sulfonyl groups enhance stability in medicinal chemistry contexts .
Comparative Data Table
Research Findings and Implications
- Bioactivity Potential: Analogous sulfonamide derivatives (e.g., Sch225336 in ) demonstrate cannabinoid receptor modulation, suggesting the target compound could be explored for similar pharmacological applications .
- Synthetic Challenges : Lower yields in chloro-substituted derivatives (e.g., 3d at 60.6%) indicate steric or electronic hurdles during synthesis, necessitating optimized conditions .
Biological Activity
Ethyl 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxylate is a synthetic compound belonging to the piperidine derivatives class. Its unique structural features, including a sulfonyl group and a chlorophenyl ring, suggest potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Molecular Formula: C₁₆H₂₀ClN₁O₄S
- Molecular Weight: Approximately 351.85 g/mol
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The sulfonyl group is believed to enhance binding affinity, facilitating enzyme inhibition and receptor modulation. The piperidine ring serves as a critical component in interacting with biological targets, impacting various physiological processes.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound demonstrate significant enzyme inhibitory properties. For instance, studies on related piperidine derivatives have shown:
- Acetylcholinesterase (AChE) Inhibition: Compounds with similar structures have displayed strong AChE inhibitory activity, which is crucial for treating neurological disorders.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 12.8 |
| Compound B | 14.5 |
| Ethyl derivative | Not specified |
2. Antibacterial Activity
The antibacterial potential of this compound has been explored through various assays. In studies involving similar sulfonamide-containing compounds, moderate to strong activity was observed against bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Other strains | Weak to moderate |
3. Anti-inflammatory and Analgesic Properties
Investigations into the therapeutic applications of piperidine derivatives have indicated potential anti-inflammatory and analgesic effects, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Study on Sulfonamide Derivatives: Research demonstrated that sulfonamide functionalities significantly enhance antibacterial activity and enzyme inhibition capabilities in synthesized compounds .
- Dynamic Combinatorial Chemistry (DCC): A study utilized DCC to discover novel inhibitors based on similar piperidine structures, revealing promising results in terms of binding affinity and potency against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
